2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-24-10-15(9-23-24)16-6-13(4-5-20-16)8-21-18(26)11-25-12-22-17(7-19(25)27)14-2-3-14/h4-7,9-10,12,14H,2-3,8,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDCEOBVPFTBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CN3C=NC(=CC3=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide is a novel chemical entity with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed investigation.
Structural Characteristics
This compound features:
- A cyclopropyl group , which is often associated with enhanced biological activity due to its unique strain and reactivity.
- A pyrimidinone moiety , which is known for its role in nucleic acid metabolism and as a scaffold for various bioactive compounds.
- A pyrazole-pyridine segment , which may contribute to interactions with specific biological targets such as enzymes and receptors.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Modulation : The compound might act as an agonist or antagonist at certain receptors, influencing physiological responses.
Pharmacological Profiles
Research indicates that derivatives of similar structures exhibit a range of pharmacological activities, including:
- Antimicrobial : Compounds with similar heterocyclic frameworks have shown efficacy against various bacterial and fungal pathogens.
- Anti-inflammatory : Some derivatives have demonstrated the ability to reduce inflammation, suggesting potential applications in treating inflammatory diseases.
Table 1: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | Contains triazole and pyridine | Anti-inflammatory properties |
| N-cyclopropyl-3-[1-(2,4-difluorophenyl)-7-methyl-6-oxo... | Similar cyclopropyl and oxo groups | Antimicrobial activity |
| 1H-pyrazolo[3,4-b]pyridine derivatives | Related heterocyclic structure | Broad range of biological activities |
Synthesis and Development
The synthesis of this compound can be approached through multiple methodologies involving:
- Formation of the Pyrimidine Core : Utilizing cyclization reactions from appropriate precursors.
- Introduction of Functional Groups : Employing nucleophilic substitutions to introduce the cyclopropyl and pyrazole moieties.
Potential Applications
Given its structural complexity and biological activity, this compound could be explored for:
- Drug Development : As a lead compound for developing new therapeutics targeting specific diseases.
- High-throughput Screening : To evaluate its efficacy against various biological targets.
Comparison with Similar Compounds
Structural Features
The compound’s pyrimidinone core, cyclopropyl substituent, and pyrazole-pyridine-acetamide side chain distinguish it from structurally related molecules. Key comparisons include:
Key Observations :
- Core Heterocycle: Pyrimidinones (target and ) exhibit greater metabolic stability than pyridazinones (), as oxygen-containing rings are less prone to oxidative degradation .
- Side Chain : The pyridine-pyrazole-methyl group in the target compound likely increases hydrophilicity vs. the benzyl group in , which could influence bioavailability .
Key Observations :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step pathways, including:
- Step 1 : Formation of the dihydropyrimidinone core via cyclocondensation of β-keto esters with urea derivatives under acidic conditions.
- Step 2 : Functionalization of the pyridine ring through Suzuki-Miyaura coupling to introduce the 1-methylpyrazole moiety.
- Step 3 : Amidation using activated acetamide intermediates in the presence of coupling agents like HATU or EDC.
- Key variables include solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., palladium for cross-coupling) .
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments and carbon frameworks.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., carbonyl at ~1700 cm⁻¹).
- HPLC : Purity assessment using reverse-phase columns with UV detection .
Q. How does the structural composition of this compound influence its stability under varying pH conditions?
- Methodological Answer :
- The dihydropyrimidinone core is sensitive to hydrolysis under acidic/basic conditions. Stability studies involve:
- Forced Degradation : Incubation at pH 1–13, followed by HPLC monitoring of degradation products.
- Kinetic Analysis : Arrhenius modeling to predict shelf-life under accelerated conditions (40–60°C).
- The cyclopropyl group enhances steric protection, while the pyridine-pyrazole system may chelate metal ions, reducing oxidative degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the final amidation step?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, stoichiometry of reactants).
- Catalyst Screening : Evaluate palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency.
- In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Q. What computational methods are employed to predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes/receptors (e.g., kinases, GPCRs).
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonding with the pyrimidinone oxygen).
- MD Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols (e.g., cell lines, IC50 measurement methods) to identify variability sources.
- Structural Analog Comparison : Cross-reference activity data of analogs (Table 1) to identify substituent-dependent trends.
- Meta-Analysis : Use tools like RevMan to statistically integrate data from multiple studies and adjust for bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
